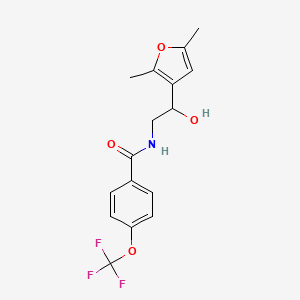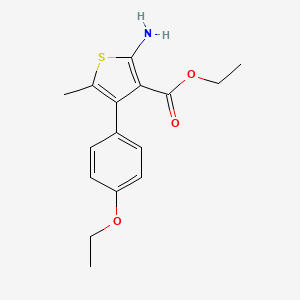![molecular formula C14H15N3O B2394549 N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361642-79-5](/img/structure/B2394549.png)
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide, commonly known as PEPA, is a chemical compound that belongs to the family of pyrazole derivatives. PEPA has gained significant attention in the scientific community due to its potential applications in neurological research.
作用機序
PEPA acts as a positive allosteric modulator of the AMPA receptor. It binds to a specific site on the receptor and enhances the response of the receptor to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which triggers LTP and enhances synaptic plasticity.
Biochemical and Physiological Effects
PEPA has been shown to have a variety of biochemical and physiological effects. It enhances LTP in the hippocampus, which is a process that is critical for learning and memory. It also increases the release of dopamine in the prefrontal cortex, which is a region of the brain that is involved in executive function and decision-making. Additionally, PEPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using PEPA in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its effects on synaptic plasticity and memory formation. Additionally, PEPA is relatively easy to synthesize and has good solubility in water, which makes it easy to administer in experiments.
One of the limitations of using PEPA in lab experiments is that it has a relatively short half-life, which means that its effects may be transient. Additionally, PEPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well understood.
将来の方向性
For research on PEPA include the development of more potent and selective AMPA receptor agonists and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases.
合成法
PEPA can be synthesized through a reaction between 1-(1-phenylethyl)pyrazole-4-carboxylic acid and thionyl chloride. This reaction produces 1-(1-phenylethyl)pyrazole-4-carbonyl chloride, which is then reacted with propargylamine to form PEPA.
科学的研究の応用
PEPA has been extensively studied for its potential applications in neurological research. It is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is critical for learning and memory.
特性
IUPAC Name |
N-[1-(1-phenylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-13-9-15-17(10-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCXCBHKLBPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)
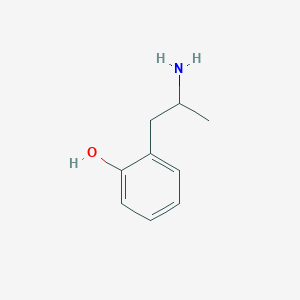

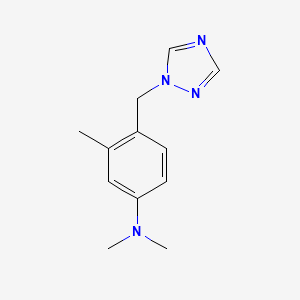
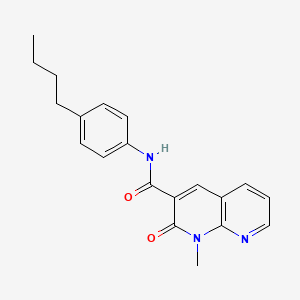
![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/no-structure.png)
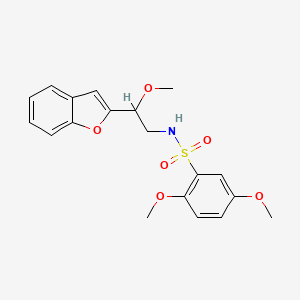

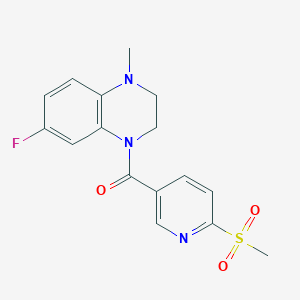

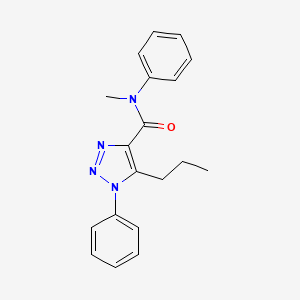
![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)
